Cas no 52262-78-9 (Ethyl N-{2-cyano-2-2-(4-fluorophenyl)hydrazonoacetyl}carbamate)
Ethyl N-{2-cyano-2-2-(4-fluorophenyl)hydrazonoacetyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- ETHYL N-(2-CYANO-2-[2-(4-FLUOROPHENYL)HYDRAZONO]ACETYL)CARBAMATE
- Carbamic acid, [cyano[(4-fluorophenyl)hydrazono]acetyl]-, ethyl ester (9CI)
- Ethyl N-{2-cyano-2-2-(4-fluorophenyl)hydrazonoacetyl}carbamate
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Ethyl N-{2-cyano-2-2-(4-fluorophenyl)hydrazonoacetyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E155970-25mg |
Ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate |
52262-78-9 | 25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E155970-50mg |
Ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate |
52262-78-9 | 50mg |
$ 380.00 | 2022-06-05 | ||
| Key Organics Ltd | 5K-919-1MG |
ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate |
52262-78-9 | >90% | 1mg |
£37.00 | 2023-09-07 | |
| Key Organics Ltd | 5K-919-5MG |
ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate |
52262-78-9 | >90% | 5mg |
£46.00 | 2023-09-07 | |
| Key Organics Ltd | 5K-919-10MG |
ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate |
52262-78-9 | >90% | 10mg |
£63.00 | 2023-09-07 | |
| Key Organics Ltd | 5K-919-0.5G |
ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate |
52262-78-9 | >90% | 0.5g |
£385.00 | 2023-09-07 | |
| Key Organics Ltd | 5K-919-1G |
ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate |
52262-78-9 | >90% | 1g |
£770.00 | 2023-09-07 | |
| Key Organics Ltd | 5K-919-5G |
ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate |
52262-78-9 | >90% | 5g |
£3080.00 | 2023-09-07 | |
| Key Organics Ltd | 5K-919-10G |
ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate |
52262-78-9 | >90% | 10g |
£5775.00 | 2023-09-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00951626-1g |
Ethyl N-[(E)-cyano[2-(4-fluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate |
52262-78-9 | 90% | 1g |
¥4193.0 | 2024-04-18 |
Ethyl N-{2-cyano-2-2-(4-fluorophenyl)hydrazonoacetyl}carbamate Suppliers
Ethyl N-{2-cyano-2-2-(4-fluorophenyl)hydrazonoacetyl}carbamate Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on Ethyl N-{2-cyano-2-2-(4-fluorophenyl)hydrazonoacetyl}carbamate
Ethyl N-{2-cyano-2-2-(4-fluorophenyl)hydrazonoacetyl}carbamate (CAS No. 52262-78-9): An Overview of a Promising Compound in Medicinal Chemistry
Ethyl N-{2-cyano-2-2-(4-fluorophenyl)hydrazonoacetyl}carbamate (CAS No. 52262-78-9) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, often referred to as EFCAC, is a member of the hydrazonoacetyl carbamate class and has been the subject of numerous studies aimed at elucidating its properties and applications.
The chemical structure of EFCAC is characterized by a central hydrazonoacetyl moiety, which is flanked by a cyano group and an ethyl carbamate group. The presence of a 4-fluorophenyl substituent adds to its complexity and contributes to its pharmacological profile. The fluorine atom, in particular, is known to influence the compound's lipophilicity, metabolic stability, and binding affinity to various biological targets.
Recent research has highlighted the potential of EFCAC in several therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Studies have shown that EFCAC can modulate the activity of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting these enzymes, EFCAC may help to maintain higher levels of acetylcholine in the brain, potentially slowing down the progression of diseases like Alzheimer's.
In addition to its neuroprotective effects, EFCAC has also been investigated for its anti-inflammatory properties. Inflammatory processes are implicated in a wide range of diseases, including arthritis, cardiovascular disorders, and certain types of cancer. Preclinical studies have demonstrated that EFCAC can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes it a promising candidate for developing new anti-inflammatory drugs.
The pharmacokinetic profile of EFCAC has been another area of focus in recent research. Studies have shown that it exhibits good oral bioavailability and a favorable distribution pattern, allowing it to reach target tissues effectively. Moreover, its metabolic stability has been evaluated using various in vitro models, indicating that it is resistant to rapid degradation by hepatic enzymes. These properties make EFCAC an attractive candidate for further development as a therapeutic agent.
From a synthetic chemistry perspective, the preparation of EFCAC involves several well-defined steps. The synthesis typically begins with the formation of the hydrazonoacetyl moiety through a condensation reaction between an appropriate aldehyde and hydrazine. Subsequent reactions are then carried out to introduce the cyano group and the ethyl carbamate functionality. The final step involves the attachment of the 4-fluorophenyl substituent via a coupling reaction. This synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
The safety profile of EFCAC has also been extensively studied. Toxicity assessments have shown that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new compound, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.
In conclusion, Ethyl N-{2-cyano-2-2-(4-fluorophenyl)hydrazonoacetyl}carbamate (CAS No. 52262-78-9) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an exciting area of research for medicinal chemists and drug developers alike. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, EFCAC is poised to play a significant role in advancing our understanding and treatment of various diseases.
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